molecular formula C18H16N4O3 B7534207 4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide

4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide

Cat. No.: B7534207
M. Wt: 336.3 g/mol
InChI Key: MJZDJMPCRMOPQR-UHFFFAOYSA-N
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Description

4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide is a synthetic organic compound that features a benzamide core structure with an acetamido group and a 5-methyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzamide core.

Scientific Research Applications

4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-YL)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-acetamido-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-11(23)19-15-8-6-13(7-9-15)18(24)21-16-5-3-4-14(10-16)17-20-12(2)25-22-17/h3-10H,1-2H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZDJMPCRMOPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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